

Dovitinib Lactate: A Technical Guide to Synthesis and Chemical Properties

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Compound of Interest		
Compound Name:	Dovitinib lactate	
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Abstract

Dovitinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that targets a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and angiogenesis.[1][2] As a lactate salt, Dovitinib exhibits improved bioavailability.[1] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of **Dovitinib lactate**. Detailed experimental protocols for in vitro and in vivo evaluation are also presented to support further research and development.

Chemical Properties

Dovitinib lactate is the lactate salt of 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one.[3] The free base has a molecular weight of 392.43 g/mol and the lactate salt has a molecular weight of 482.51 g/mol .[4][5] Key chemical and physical properties are summarized in the tables below.

Table 1: Chemical and Physical Properties of Dovitinib and Dovitinib Lactate



Property	Dovitinib (Free Base)	Dovitinib Lactate	Reference(s)
IUPAC Name	4-amino-5-fluoro-3-[6- (4-methylpiperazin-1- yl)-1H-benzimidazol- 2-yl]-1H-quinolin-2- one	4-amino-5-fluoro-3-[6- (4-methylpiperazin-1- yl)-1H-benzimidazol- 2-yl]-1H-quinolin-2- one;2- hydroxypropanoic acid	[3]
Synonyms	CHIR-258, TKI258	CHIR-258 lactate, TKI-258 lactate	[4][5]
CAS Number	405169-16-6	692737-80-7	[4][5]
Molecular Formula	C21H21FN6O	C24H27FN6O4	[4][5]
Molecular Weight	392.43 g/mol	482.51 g/mol	[4][5]
Appearance	-	Light Green Yellow Solid	-
Melting Point	-	>190°C (decomposes)	-
Solubility	Soluble in DMSO (up to 30 mg/ml)	DMSO (Slightly), Methanol (Slightly)	[6]

Synthesis of Dovitinib Lactate

Dovitinib is a complex heterocyclic molecule featuring a benzimidazole-quinolinone core. While specific, detailed synthesis protocols for Dovitinib and its subsequent conversion to the lactate salt are proprietary and not extensively published in peer-reviewed literature, the general structure suggests a multi-step synthetic route.

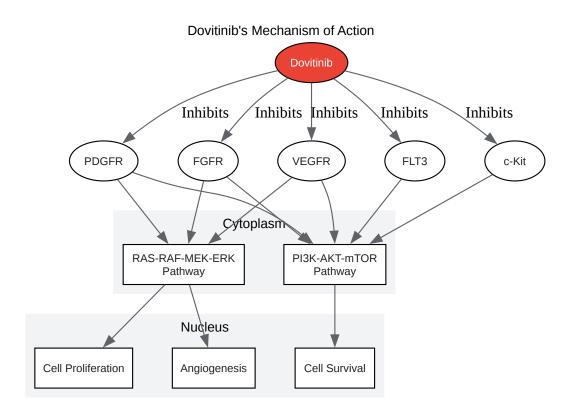
The synthesis would likely involve the construction of the substituted quinolinone and benzimidazole ring systems, followed by their coupling. The final step would involve the formation of the lactate salt by reacting the Dovitinib free base with lactic acid.

Mechanism of Action and Signaling Pathways



Dovitinib is a potent inhibitor of multiple RTKs, including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[3] It also shows inhibitory activity against c-Kit and FMS-like tyrosine kinase 3 (FLT3).[2] By blocking the phosphorylation of these receptors, Dovitinib disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[1][2]

The primary signaling pathways inhibited by Dovitinib include the RAS-MAPK-ERK and PI3K-AKT pathways.[6] Inhibition of these pathways leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[7]



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Caption: Signaling pathways inhibited by Dovitinib.

Table 2: Inhibitory Activity of Dovitinib Against Various

Kinases

Kinase Target	IC50 (nM)	Reference(s)
FLT3	1	[7]
c-Kit	2	[7]
FGFR1	8	[7]
FGFR3	9	[7]
VEGFR1	10	[7]
VEGFR2	13	[7]
VEGFR3	8	[7]
PDGFRα	27	[7]
PDGFRβ	210	[7]

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic and cytostatic effects of Dovitinib on cancer cell lines.

Materials:

- Target cancer cell line
- · Complete cell culture medium
- **Dovitinib lactate** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)



- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well flat-bottom microplates
- Microplate reader

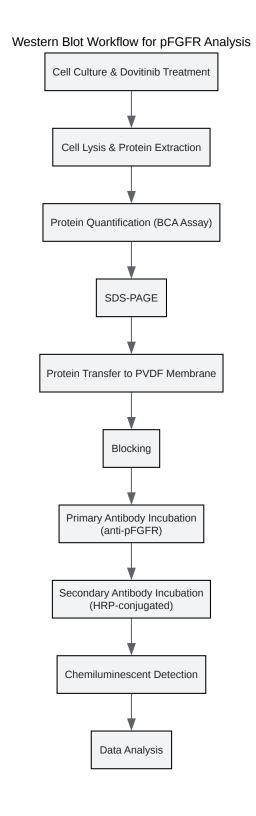
Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete culture medium. Include wells with medium only for background measurements.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of Dovitinib in complete culture medium. Add the desired volume of compound dilutions to the wells. Include vehicle control (DMSO) and untreated control wells.
- Incubation: Incubate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: After the incubation period, add 10 μL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
- Formazan Solubilization: Add 100 μ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of FGFR Phosphorylation

This protocol is used to determine the effect of Dovitinib on the phosphorylation of FGFR and its downstream effectors.





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Caption: Experimental workflow for Western Blotting.



Materials:

- · Target cell line expressing FGFR
- Dovitinib lactate
- RIPA buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody (e.g., anti-p-FGFR, anti-p-FRS2, anti-p-ERK)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of Dovitinib or vehicle control for the desired time.
- Cell Lysis: Lyse the cells with ice-cold RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.



- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection: Detect the protein bands using an ECL substrate and an appropriate imaging system.

Conclusion

Dovitinib lactate is a promising multi-targeted tyrosine kinase inhibitor with significant anti-tumor and anti-angiogenic properties. Its ability to inhibit key signaling pathways involved in cancer progression makes it a valuable tool for oncology research and a potential therapeutic agent. The information and protocols provided in this guide serve as a resource for scientists and researchers working on the development and evaluation of Dovitinib and other novel cancer therapies.

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